molecular formula C12H18N2OS B14773060 2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide

2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide

Katalognummer: B14773060
Molekulargewicht: 238.35 g/mol
InChI-Schlüssel: UYWJHHRNBNDJEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide is a chemical compound with a unique structure that includes a cyclopropyl group and a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide typically involves the reaction of cyclopropylamine with 3-methylthiophene-2-carbaldehyde, followed by the addition of propanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The cyclopropyl and thiophene groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclopropyl and thiophene derivatives, such as:

  • 2-amino-N-cyclopropyl-N-[(2-thiophen-2-yl)methyl]propanamide
  • 2-amino-N-cyclopropyl-N-[(3-thiophen-2-yl)methyl]butanamide

Uniqueness

What sets 2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Eigenschaften

Molekularformel

C12H18N2OS

Molekulargewicht

238.35 g/mol

IUPAC-Name

2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide

InChI

InChI=1S/C12H18N2OS/c1-8-5-6-16-11(8)7-14(10-3-4-10)12(15)9(2)13/h5-6,9-10H,3-4,7,13H2,1-2H3

InChI-Schlüssel

UYWJHHRNBNDJEO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=C1)CN(C2CC2)C(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.